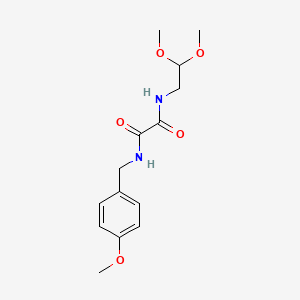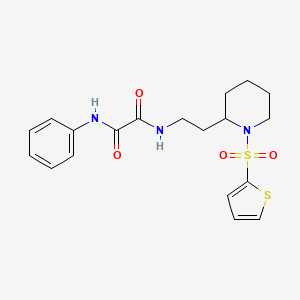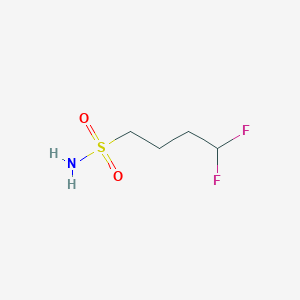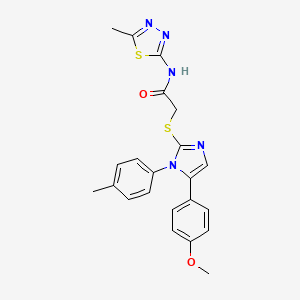
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide
Übersicht
Beschreibung
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOX is a small molecule that has the ability to bind to proteins, which makes it useful in various biological and biochemical applications. In
Wirkmechanismus
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide binds to the active site of enzymes and forms a covalent bond with the amino acid residues. This results in the inhibition of the enzyme activity, as the binding of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide disrupts the enzyme's catalytic mechanism. The binding of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide to the enzyme is irreversible, which makes it a potent inhibitor.
Biochemical and Physiological Effects
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation. N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has also been shown to have neuroprotective effects, which makes it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in lab experiments is its ability to irreversibly inhibit enzyme activity. This makes it a potent inhibitor and useful in enzyme inhibition studies. However, one of the limitations of using N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in scientific research. One area of interest is the development of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in the development of new antibiotics, as it has been shown to be effective in inhibiting the growth of bacteria. Additionally, N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can be used in protein structure determination studies, which can help in the development of new drugs that target specific proteins.
Wissenschaftliche Forschungsanwendungen
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been extensively studied for its ability to bind to proteins, specifically enzymes, and modulate their activity. This makes it useful in various biological and biochemical applications, such as drug discovery, enzyme inhibition studies, and protein structure determination. N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to be effective in inhibiting the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and urease.
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUTAQTZQWTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)


![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)
![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)


![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)